molecular formula C9H14Cl3N3 B1433384 1-(2-Chloro-pyridin-4-yl)-piperazine dihydrochloride CAS No. 1279029-86-5

1-(2-Chloro-pyridin-4-yl)-piperazine dihydrochloride

Cat. No. B1433384
M. Wt: 270.6 g/mol
InChI Key: YPAMQTMRWQHCJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2-Chloro-pyridin-4-yl)-piperazine dihydrochloride” is a compound that contains a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring. The compound also contains a pyridine ring, which is a six-membered ring with one nitrogen atom and a chlorine atom attached to the carbon atom at the 2-position of the pyridine ring .


Molecular Structure Analysis

The molecular structure of a related compound, “(2-Chloro-4-pyridinyl)methanol”, has a molecular formula of C6H6ClNO and an average mass of 143.571 Da .


Physical And Chemical Properties Analysis

A related compound, “(2-Chloro-4-pyridinyl)methanol”, has a melting point of 65.5 °C, a predicted boiling point of 279.0±25.0 °C, and a predicted density of 1.324±0.06 g/cm3 .

Scientific Research Applications

Application in Non-linear Optics

  • Specific Scientific Field : Non-linear Optics .
  • Summary of the Application : Compounds similar to “1-(2-Chloro-pyridin-4-yl)-piperazine dihydrochloride”, such as N-(pyridin-4-yl)pyridin-4-amine and its derivatives, have been studied for their potential use in non-linear optics . These materials are of great interest for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors .
  • Methods of Application or Experimental Procedures : The molecules were intercalated within a layered structure of zirconium 4-sulfophenylphosphonate. Their mutual positions and orientations were solved by molecular simulation methods and compared with the presented experimental results .
  • Summary of Results or Outcomes : The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers. The dipole moments of the guests in the final models were calculated to illustrate the potential use of these materials in non-linear optics .

Application in Biochemical Research

  • Specific Scientific Field : Biochemical Research .
  • Summary of the Application : Compounds similar to “1-(2-Chloro-pyridin-4-yl)-piperazine dihydrochloride”, such as (4-CHLORO-PYRIDIN-2-YL)-METHANOL, have been used in biochemical research . These compounds are often used in the study of biochemical processes and pathways .
  • Methods of Application or Experimental Procedures : The compound is typically synthesized and then used in various biochemical assays or experiments. The specific methods of application or experimental procedures would depend on the nature of the research being conducted .
  • Summary of Results or Outcomes : The outcomes of such research can vary widely depending on the specific experiments being conducted. In some cases, these compounds may be used to study specific biochemical reactions or pathways, while in other cases they may be used to develop new drugs or treatments .

Application in Chemical Synthesis

  • Specific Scientific Field : Chemical Synthesis .
  • Summary of the Application : Compounds similar to “1-(2-Chloro-pyridin-4-yl)-piperazine dihydrochloride”, such as (2-CHLORO-PYRIDIN-4-YL)-METHANOL, have been used in chemical synthesis . These compounds are often used as intermediates in the synthesis of other complex molecules .
  • Methods of Application or Experimental Procedures : The compound is typically synthesized and then used in various chemical reactions. The specific methods of application or experimental procedures would depend on the nature of the synthesis being conducted .
  • Summary of Results or Outcomes : The outcomes of such research can vary widely depending on the specific synthesis being conducted. In some cases, these compounds may be used to synthesize specific target molecules, while in other cases they may be used to develop new synthetic methods or pathways .

Safety And Hazards

For the related compound “(2-Chloro-4-pyridinyl)methanol”, safety precautions include avoiding inhalation, contact with skin and eyes, and if contact occurs, rinse immediately with plenty of water .

properties

IUPAC Name

1-(2-chloropyridin-4-yl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3.2ClH/c10-9-7-8(1-2-12-9)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAMQTMRWQHCJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=NC=C2)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-pyridin-4-yl)-piperazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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